N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide

Description

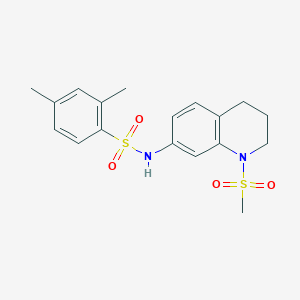

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline core substituted with a methanesulfonyl group at the 1-position and a 2,4-dimethylbenzenesulfonamide moiety at the 7-position.

Properties

IUPAC Name |

2,4-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-13-6-9-18(14(2)11-13)26(23,24)19-16-8-7-15-5-4-10-20(17(15)12-16)25(3,21)22/h6-9,11-12,19H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATILZCKQRPLOPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. The key steps include the formation of the quinoline ring system, sulfonation, and subsequent coupling with the benzenesulfonamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Potential Therapeutic Uses:

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide has been investigated for its potential as a therapeutic agent in treating various diseases due to its unique chemical structure. Notably:

- Antimicrobial Activity: Studies have indicated that this compound exhibits antimicrobial properties against certain bacterial strains.

- Anticancer Properties: Preliminary research suggests it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies:

Research has demonstrated the efficacy of similar compounds in inhibiting specific kinases involved in cancer progression. For instance:

- A study on related tetrahydroquinoline derivatives showed significant inhibition of cancer cell lines with IC50 values in the low micromolar range .

Organic Synthesis Applications

Building Block for Complex Molecules:

This compound serves as an important building block in organic synthesis. Its unique functional groups allow for various chemical transformations that can lead to the development of more complex molecules.

Synthetic Routes:

The synthesis typically involves several steps:

- Formation of Tetrahydroquinoline Core: This can be achieved through Pictet-Spengler reactions.

- Sulfonylation: The introduction of the methanesulfonyl group is carried out using methanesulfonyl chloride.

- Coupling Reactions: Final products are obtained through coupling with other aromatic compounds under basic conditions.

Material Science Applications

Development of New Materials:

The compound has potential applications in the development of new materials due to its unique properties. It can be utilized in:

- Polymer Chemistry: As an intermediate in the production of polymers with specific thermal and mechanical properties.

- Coatings and Adhesives: Its chemical structure may impart desirable characteristics to coatings and adhesives used in various industrial applications.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs and their properties are derived from published synthetic and pharmacological studies. Below is a detailed comparison based on substituents, physicochemical properties, and inferred biological activity.

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives

Key Observations

Structural Variations and Physicochemical Properties :

- The target compound incorporates dual sulfonamide groups (methanesulfonyl and dimethylbenzenesulfonamide), which likely enhance its polarity and hydrogen-bonding capacity compared to analogs like Compound 24 (single sulfonamide). This could improve binding affinity to carbonic anhydrase (CA) isoforms .

- Compound 25 introduces a methyl group at the 1-position, reducing its melting point (226–227°C vs. 236–237°C for Compound 24), suggesting improved solubility and conformational flexibility .

- Compound 23 ’s high melting point (>300°C) correlates with its rigid α,β-unsaturated amide structure, which may limit bioavailability despite high polarity .

Biological Activity: Sulfonamide-containing derivatives (e.g., Compounds 24, 25) are established CA inhibitors, targeting isoforms like CA II and IX . The target compound’s dual sulfonamide groups may synergistically enhance inhibitory potency, though experimental validation is required. The ethanediamide derivative diverges functionally, likely interacting with non-enzymatic targets due to its lack of sulfonamide motifs.

Synthetic Routes: Compounds 24 and 25 were synthesized via sulfonylation (methanesulfonyl chloride) and alkylation (iodomethane) steps in THF/DMF .

Research Findings and Implications

- Carbonic Anhydrase Inhibition: The tetrahydroquinoline scaffold is a privileged structure in CA inhibitor design. Dual sulfonamide substitution (as in the target compound) could mimic clinically used drugs like acetazolamide, which employ similar motifs for zinc coordination in the CA active site .

- Thermal Stability : High melting points in sulfonamide derivatives (e.g., Compound 24: 236–237°C) suggest stability under physiological conditions, a trait likely shared by the target compound.

- Safety Considerations : While safety data for the target compound are unavailable, structurally related sulfonamides (e.g., Compound 24) require precautions against dermal/ocular exposure due to irritant properties .

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound that has attracted attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound's chemical structure can be summarized as follows:

| Property | Value |

|---|---|

| Chemical Formula | C19H22N2O5S |

| Molecular Weight | 390.45 g/mol |

| IUPAC Name | This compound |

| SMILES | COc3ccc(C(=O)Nc2ccc1CCCN(c1c2)S(C)(=O)=O)c(OC)c3 |

| InChIKey | AJCBOBBOKPVHSJ-UHFFFAOYSA-N |

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity. In studies evaluating various derivatives of tetrahydroquinoline, compounds similar to this compound showed promising results against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it effectively inhibited the proliferation of several cancer cell lines. For instance, derivatives with similar structural motifs were tested against breast cancer (MCF-7) and prostate cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Enzyme Inhibition

One notable biological mechanism involves the inhibition of methionyl-tRNA synthetase. This enzyme plays a crucial role in protein synthesis by attaching methionine to its corresponding tRNA. Inhibition of this enzyme can lead to reduced protein synthesis in rapidly dividing cells, such as cancer cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with the tetrahydroquinoline moiety exhibited lower minimum inhibitory concentrations (MICs), suggesting enhanced potency compared to traditional sulfonamides.

Study 2: Anticancer Potential

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of tetrahydroquinoline derivatives and assessed their anticancer activities using the MTT assay. The most active compound showed an IC50 value of 10 µM against MCF-7 cells, significantly lower than that of standard chemotherapeutics .

Research Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains with low MIC values. |

| Anticancer Activity | Induces apoptosis in cancer cell lines with IC50 values < 15 µM. |

| Enzyme Inhibition | Inhibits methionyl-tRNA synthetase; affects protein synthesis in cancer cells. |

Q & A

Q. Q1. What are the standard synthetic routes for preparing N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide?

Answer: The synthesis typically involves multi-step reactions:

Core Formation : Construction of the tetrahydroquinoline scaffold via cyclization of substituted anilines with aldehydes or ketones under acidic conditions.

Sulfonylation : Introduction of the methanesulfonyl group at the 1-position using methanesulfonyl chloride in the presence of a base (e.g., triethylamine).

Coupling : Reaction of the sulfonylated tetrahydroquinoline with 2,4-dimethylbenzenesulfonamide via nucleophilic aromatic substitution or Buchwald-Hartwig amination.

Key Considerations :

- Use of protecting groups (e.g., Boc) to prevent undesired side reactions during sulfonylation .

- Purification via column chromatography or HPLC to isolate intermediates .

Q. Q2. How is the molecular structure of this compound validated experimentally?

Answer: Structural confirmation relies on:

- NMR Spectroscopy : , , and 2D experiments (COSY, HSQC) to assign protons and carbons, particularly distinguishing sulfonamide NH signals (~10–12 ppm) and aromatic protons .

- Mass Spectrometry (HRMS) : To verify molecular formula and isotopic patterns .

- X-ray Crystallography : For absolute stereochemical assignment (if applicable) using SHELX software for refinement .

Q. Q3. What are the primary biological targets hypothesized for sulfonamide-tetrahydroquinoline derivatives?

Answer: Sulfonamides are known to inhibit enzymes like dihydropteroate synthase (folate pathway) and carbonic anhydrase , while the tetrahydroquinoline moiety may target GPCRs or kinases . Experimental Design :

- Enzyme Inhibition Assays : Measure IC values using fluorometric or colorimetric substrates (e.g., para-nitrophenyl acetate for esterase activity) .

- Cellular Assays : Evaluate cytotoxicity (MTT assay) and selectivity against cancer vs. normal cell lines .

Advanced Research Questions

Q. Q4. How can researchers address contradictory data between in vitro enzyme inhibition and cellular activity for this compound?

Answer: Potential Causes :

- Poor cellular permeability (logP >5 may reduce bioavailability).

- Off-target effects in complex cellular environments.

Methodological Solutions : - Permeability Assays : Use Caco-2 monolayers or PAMPA to assess membrane penetration .

- Proteomics Profiling : Identify off-target interactions via affinity chromatography or thermal shift assays .

- Metabolite Analysis : LC-MS/MS to detect intracellular degradation products .

Q. Q5. What strategies optimize regioselectivity during the sulfonylation of the tetrahydroquinoline scaffold?

Answer: Regioselectivity is influenced by:

- Electronic Effects : Electron-donating groups (e.g., methyl) on the tetrahydroquinoline direct sulfonylation to the most nucleophilic nitrogen.

- Steric Hindrance : Bulky substituents at the 1-position favor sulfonylation at the 7-position.

Experimental Approaches : - Computational Modeling : DFT calculations to predict reactive sites .

- Directed Ortho-Metalation : Use of directing groups (e.g., amides) to control reaction sites .

Q. Q6. How can structure-activity relationship (SAR) studies be designed to enhance potency against carbonic anhydrase IX?

Answer: SAR Design :

- Core Modifications : Introduce substituents (e.g., halogens) at the 4-position of the benzene sulfonamide to enhance hydrophobic interactions .

- Scaffold Hybridization : Fuse tetrahydroquinoline with pyridine rings to mimic cofactor binding.

Validation Methods : - Crystallographic Analysis : Resolve ligand-enzyme complexes to identify key binding residues .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .

Methodological Challenges

Q. Q7. What analytical techniques are critical for assessing the stability of this compound under physiological conditions?

Answer: Key Techniques :

Q. Q8. How can researchers reconcile discrepancies in biological activity between structural analogs?

Answer: Case Example :

- Analog A (methanesulfonyl) shows higher potency than Analog B (ethanesulfonyl) due to reduced steric bulk.

Resolution Strategies : - Molecular Dynamics Simulations : Compare binding poses and residence times .

- Free-Wilson Analysis : Deconstruct activity contributions of individual substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.